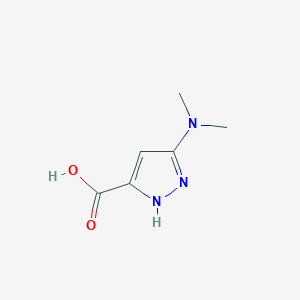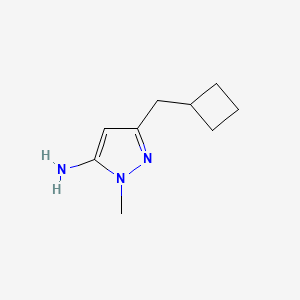
3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a cyclobutylmethyl group attached to the third carbon of the pyrazole ring and a methyl group attached to the first nitrogen atom. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of cyclobutylmethyl ketone with hydrazine, followed by methylation of the resulting pyrazole intermediate. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole compounds.
Scientific Research Applications
3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine
- 3-(Cyclopentylmethyl)-1-methyl-1H-pyrazol-5-amine
- 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
3-(Cyclobutylmethyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
5-(cyclobutylmethyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H15N3/c1-12-9(10)6-8(11-12)5-7-3-2-4-7/h6-7H,2-5,10H2,1H3 |
InChI Key |
RJEFSCXXJQYNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CC2CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


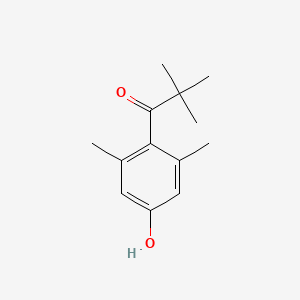
![4-[(4-Methylphenyl)methyl]piperazin-1-amine](/img/structure/B13074170.png)

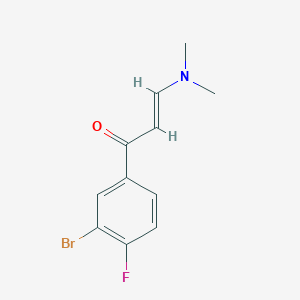



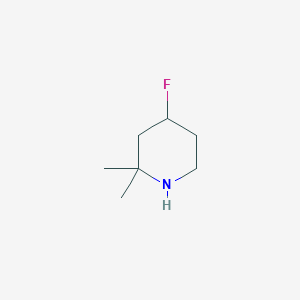
![4,9-Diazadispiro[2.2.2.2]decane 2hcl](/img/structure/B13074205.png)
![2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline](/img/structure/B13074207.png)
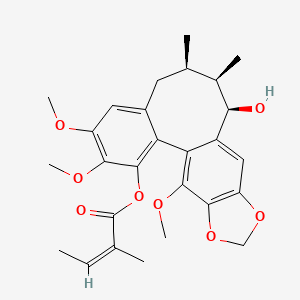
![[5-(4-Chlorophenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13074216.png)
![3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B13074221.png)
